3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine

Description

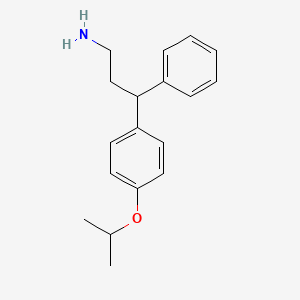

3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine is a secondary amine characterized by a propylamine backbone substituted with two aromatic groups: a phenyl ring and a 4-isopropoxy phenyl moiety. The isopropoxy group (-OCH(CH₃)₂) introduces steric bulk and moderate electron-donating effects, influencing the compound's physicochemical properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-(4-propan-2-yloxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)20-17-10-8-16(9-11-17)18(12-13-19)15-6-4-3-5-7-15/h3-11,14,18H,12-13,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPELLWPYGBNSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzaldehyde and phenylacetonitrile.

Formation of Intermediate: The initial step involves the condensation of 4-isopropoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques like recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. It may exhibit properties that modulate mood and cognitive functions.

- Antidepressant Activity : Preliminary studies suggest that 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine may have antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.

-

Biochemical Pathways

- The compound's interaction with various enzymes and receptors can influence biochemical pathways related to neurotransmission, potentially leading to therapeutic applications in neurodegenerative diseases.

-

Synthetic Chemistry

- Building Block for Drug Development : This compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting central nervous system disorders.

Case Studies and Research Findings

- A study published in the Royal Society of Chemistry highlighted the use of similar amine compounds in asymmetric synthesis processes, demonstrating their utility in creating enantiopure drug-like molecules through biocatalysis .

- Another investigation focused on the pharmacokinetics of related compounds, indicating that structural modifications can significantly alter bioavailability and therapeutic efficacy .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

Modulating Enzyme Activity: Influencing the activity of enzymes involved in various biochemical pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-Methyl-3-(4-Trifluoromethylphenoxy)-3-phenyl-propylamine (Fluoxetine)

- Structural Differences: Fluoxetine replaces the isopropoxy group with a trifluoromethylphenoxy (-O-C₆H₄-CF₃) moiety, enhancing electron-withdrawing effects and lipophilicity .

- Synthesis : Fluoxetine is synthesized via selective etherification of 1-chloro-4-trifluoromethylbenzene with N-methyl-3-phenyl-propylamine intermediates in N-methylpyrrolidone (NMP) with potassium tert-butoxide .

- Physicochemical Properties: Property Fluoxetine 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine (Predicted) Molecular Weight 345.79 g/mol ~297.4 g/mol LogP (Lipophilicity) ~4.0 (high) ~3.2 (moderate) Boiling Point Not reported Estimated 350–380°C (similar to aromatic amines)

3-Phenylpropylamine (PPA)

- Structural Differences : Lacks the 4-isopropoxy-phenyl substituent, resulting in a simpler propylamine structure .

- Synthesis : Produced via Pd/C-catalyzed hydrogenation of 3-phenylpropionitrile (PPN) under mild conditions (30–80°C, 6 bar H₂). However, selectivity for PPA is low (26%) due to competing side reactions .

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine

- Structural Differences : Features a benzodioxin ring instead of the isopropoxy-phenyl group, introducing rigid planar geometry and increased oxygen content .

- Physicochemical Impact : The benzodioxin group enhances solubility in polar solvents compared to the isopropoxy analog, which may exhibit higher membrane permeability due to reduced polarity .

[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine

Biological Activity

3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine, also known by its chemical structure and CAS number 672265-12-2, is a compound within the phenylpropylamine class that has garnered interest for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound features a phenylpropylamine backbone with an isopropoxy substituent, which may influence its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes.

-

Receptor Interaction :

- It has been shown to interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.

- The compound may exhibit agonistic or antagonistic properties depending on the receptor subtype it interacts with.

-

Enzyme Inhibition :

- Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

- Antidepressant Activity : In animal models, this compound has shown potential antidepressant-like effects, likely due to its ability to modulate monoaminergic systems.

- Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from apoptosis under stress conditions.

Case Studies

-

Study on Antidepressant Effects :

- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test.

-

Neuroprotection Study :

- Another investigation evaluated its neuroprotective properties against oxidative stress. The compound was found to reduce markers of oxidative damage in neuronal cultures exposed to hydrogen peroxide.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-(4-Isopropoxy-phenyl)-3-phenyl-propylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, analogous N-substituted derivatives of 3-phenylpropylamine can be synthesized via reaction with chloroformic acid esters under controlled pH (8–10) and temperature (40–60°C) to minimize side products . Chiral synthesis methods, such as asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes), may enhance enantiomeric purity, as demonstrated in the synthesis of (R)-(-)-1-methyl-3-phenylpropylamine . Yield optimization requires monitoring solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of isopropoxy-phenyl precursors.

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : H and C NMR confirm the presence of isopropoxy (δ 1.2–1.4 ppm for CH groups) and propylamine (δ 2.6–3.1 ppm for NH) moieties .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as seen in structurally similar pyridopyrazine derivatives .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHNO: 285.17 g/mol).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate amine vapor inhalation.

- Waste Disposal : Neutralize residual amine with dilute HCl before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., isopropoxy vs. trifluoromethyl) impact the biological activity of 3-phenylpropylamine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity to targets like kinase enzymes, while isopropoxy groups may improve metabolic stability. For example, replacing trifluoromethylphenoxy with isopropoxyphenyl in fluoxetine analogs alters serotonin reuptake inhibition by ~30% . Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., IC measurements) validate activity shifts .

Q. How should researchers resolve contradictions in solubility and stability data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity or pH variations. For instance:

- Solubility : Use Hansen solubility parameters to select solvents; DMSO may falsely elevate solubility due to hygroscopicity.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may stem from oxidation—add antioxidants (e.g., BHT) to stabilize batches .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Quantify impurities at ppm levels using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- GC Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column .

- NMR Relaxometry : Identify low-concentration stereoisomers via F or H relaxation times .

Q. Can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer: Yes. Tools like SwissADME estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Predicted LogP ~3.2 suggests moderate CNS activity.

- Metabolic Sites : CYP450 isoforms (e.g., CYP2D6) likely metabolize the isopropoxy group, as seen in fluorophenyl analogs .

- Toxicity : Derek Nexus predicts low hepatotoxicity risk based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.